molecular formula C18H11Cl3N6O B2819120 2,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881082-36-6

2,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B2819120
CAS No.: 881082-36-6
M. Wt: 433.68
InChI Key: KQHRKQHQODMCRZ-UHFFFAOYSA-N
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Description

The compound 2,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a benzohydrazide moiety bearing 2,4-dichloro substituents. This structure combines electron-withdrawing chlorine atoms with a hydrazide linker, which may enhance binding to biological targets through hydrogen bonding and hydrophobic interactions. Pyrazolo[3,4-d]pyrimidines are known for their pharmacological relevance, including kinase inhibition and anticancer activity .

Properties

IUPAC Name

2,4-dichloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N6O/c19-10-1-4-12(5-2-10)27-17-14(8-24-27)16(22-9-23-17)25-26-18(28)13-6-3-11(20)7-15(13)21/h1-9H,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHRKQHQODMCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine ring system. The reaction conditions often require the use of strong acids or bases and elevated temperatures.

    Substitution with Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrazolopyrimidine ring with a chlorophenyl group. This can be achieved through nucleophilic aromatic substitution reactions.

    Formation of Benzohydrazide: The final step involves the reaction of the intermediate compound with benzohydrazide under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N’-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace chlorine atoms or other substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,4-dichloro-N’-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related analogs. Key differences in substituents, molecular weight, and functional groups are summarized below:

Compound Name / ID Molecular Formula Key Substituents/Features Molecular Weight Biological Relevance / Notes Evidence ID
Target Compound C₂₁H₁₄Cl₃N₅O (estimated) 2,4-Dichlorobenzohydrazide; 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine ~475 (estimated) Potential kinase inhibition due to hydrazide and chlorine substituents; enhanced lipophilicity. N/A
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₈H₁₃Cl₂N₅ 4-amino group; 3-chloro-4-methylphenyl substitution 370.237 Reduced hydrogen-bonding capacity vs. hydrazide; may impact solubility and target affinity.
N′-[1-(3-Chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide C₂₀H₁₇ClN₆O₂ 4-methoxybenzohydrazide; 3-chloro-4-methylphenyl substitution 408.846 Methoxy group increases electron density, potentially altering metabolic stability vs. dichloro analogs.
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₂₁H₁₈Cl₂N₆ Ethyl linker with 4-chlorophenyl; methyl and phenyl substitutions 437.31 Increased bulkiness may reduce membrane permeability compared to the target compound.
4-Hydroxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide C₁₃H₁₂N₆O₂ 4-hydroxybenzohydrazide; 1-methyl substitution 284.27 Hydroxyl group enhances solubility but may reduce metabolic stability due to oxidation susceptibility.
6-[[2-(4-Chlorophenyl)-2-oxoethyl]thio]-1,5-dihydro-1-phenylpyrazolo[3,4-d]pyrimidin-4-one C₁₉H₁₃ClN₄O₂S Thioether linkage; ketone group 396.85 Sulfur atom may confer redox activity or metal-binding properties absent in the target compound.

Key Observations

Substituent Effects on Bioactivity :

  • The 2,4-dichlorobenzohydrazide group in the target compound likely enhances electrophilicity and lipophilicity , favoring interactions with hydrophobic enzyme pockets. In contrast, the 4-methoxy analog () may exhibit altered pharmacokinetics due to the electron-donating methoxy group .
  • Chlorine substituents at the phenyl ring (e.g., 4-chlorophenyl in the target vs. 3-chloro-4-methylphenyl in ) influence steric hindrance and electronic effects, impacting target binding .

Hydrazide vs. Amine Linkages :

  • The benzohydrazide moiety in the target compound provides hydrogen-bonding sites (NH and carbonyl groups), which are absent in amine-linked analogs like the compound in . This difference may correlate with potency in kinase inhibition .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~475 vs. 370–437 for others) suggests reduced solubility, which could be mitigated by the hydrophilic hydrazide group. Compounds with hydroxyl or methoxy groups (e.g., ) exhibit better aqueous solubility but may face faster metabolic clearance .

Synthetic Accessibility :

  • and highlight synthetic routes for pyrazolo[3,4-d]pyrimidines, emphasizing the role of chloro and hydrazine intermediates. The target compound’s synthesis likely parallels these methods but requires careful handling of dichlorinated benzohydrazides .

Research Findings and Pharmacological Potential

  • Anticancer Activity : Pyrazolo[3,4-d]pyrimidines in and demonstrate antiproliferative effects, suggesting the target compound may inhibit kinases like BRAF or EGFR .
  • Antimicrobial Properties : and report pyrazolo[3,4-d]pyrimidines with antibacterial activity, though the target compound’s dichloro substituents may broaden its spectrum .
  • Metabolic Stability : Hydrazide-containing compounds (e.g., ) are prone to hydrolysis, but the target’s dichloro groups could slow degradation, enhancing bioavailability .

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide?

The synthesis typically involves multi-step reactions starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors. A common method includes:

  • Step 1: Reacting 4-chlorobenzoyl chloride with hydrazine derivatives to form the benzohydrazide backbone.
  • Step 2: Coupling with a pre-synthesized pyrazolo[3,4-d]pyrimidine intermediate via nucleophilic substitution under basic conditions (e.g., triethylamine in DMF at 60–80°C) .
  • Optimization: Solvent choice (e.g., DMF vs. ethanol) and catalyst selection (e.g., Pd/C for cross-coupling) significantly impact yield (60–85%) and purity (>95%) .

Q. How is the molecular structure of this compound confirmed?

Structural characterization employs:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to verify substituent positions and regioselectivity (e.g., distinguishing N1 vs. N2 substitution on the pyrimidine ring) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 469.2) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks critical for stability .

Q. What are the common impurities formed during synthesis, and how are they characterized?

Byproducts include:

  • Unreacted Intermediates: Residual pyrazolo[3,4-d]pyrimidine or benzohydrazide precursors detected via HPLC (retention time comparison) .
  • Isomeric Byproducts: Regioisomeric pyrazolo derivatives (e.g., substitution at pyrimidine C3 vs. C4) resolved using preparative TLC or column chromatography .
  • Oxidation Products: Chlorinated side products identified via LC-MS and 35^{35}Cl isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across structurally similar pyrazolo[3,4-d]pyrimidine derivatives?

Contradictions in kinase inhibition or cytotoxicity may arise due to:

  • Substituent Effects: Minor changes (e.g., chloro vs. methoxy groups) alter binding affinity. Use molecular docking to compare interactions with ATP-binding pockets (e.g., in EGFR or CDK2 kinases) .
  • Solubility Differences: LogP values >3.5 may reduce bioavailability, leading to false negatives in cell-based assays. Optimize formulations using PEG-400 or cyclodextrin .
  • Experimental Variability: Standardize assays (e.g., IC50_{50} determination via fluorescence polarization) and validate with positive controls (e.g., staurosporine for kinase inhibition) .

Q. What strategies improve selectivity for specific kinase targets?

Enhance selectivity through:

  • Structure-Activity Relationship (SAR) Studies: Introduce electron-withdrawing groups (e.g., -Cl at benzohydrazide) to stabilize hydrogen bonds with kinase hinge regions .
  • Molecular Dynamics Simulations: Predict binding stability with kinases like BRAF or Aurora B, focusing on hydrophobic pocket interactions .
  • Fragment-Based Design: Replace the pyrazolo[3,4-d]pyrimidine core with indole or quinazoline scaffolds to reduce off-target effects .

Q. How does the substitution pattern influence pharmacokinetics (PK)?

Key PK parameters:

Substituent Effect on PK Evidence
4-Chlorophenyl↑ Metabolic stability (CYP3A4 resistance)
Dichloro-benzohydrazide↑ Plasma protein binding (t1/2_{1/2} >6h)
Pyrazolo[3,4-d]pyrimidine↓ Aqueous solubility (logP ~4.2)

Methodological Recommendations:

  • Use PAMPA assays to predict permeability .
  • Conduct hepatocyte clearance studies to assess CYP-mediated metabolism .

Q. How can researchers address low yield in large-scale synthesis?

Scale-up challenges include:

  • Reaction Optimization: Switch batch reactors to continuous-flow systems for improved heat transfer and reproducibility .
  • Catalyst Recycling: Immobilize Pd catalysts on silica gel to reduce metal leaching and costs .
  • Purification: Employ recrystallization from isopropyl alcohol to achieve >99% purity .

Q. What computational tools are effective for predicting off-target interactions?

  • SwissTargetPrediction: Prioritize kinase and phosphatase targets based on structural similarity .
  • AutoDock Vina: Screen against the Protein Data Bank (PDB) to identify potential off-targets (e.g., tubulin or topoisomerases) .
  • ADMET Predictor: Estimate toxicity risks (e.g., hERG inhibition) early in development .

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